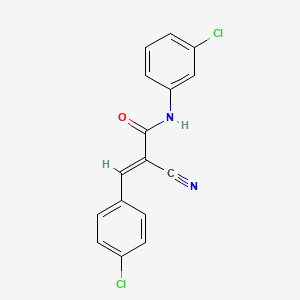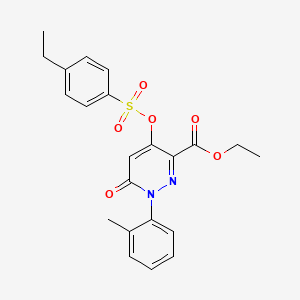![molecular formula C13H12F3NO3 B2945348 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034454-99-2](/img/structure/B2945348.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations.
Mécanisme D'action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone involves the inhibition of various enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to bind to the cannabinoid receptor type 1 (CB1), which is involved in pain perception.
Biochemical and Physiological Effects:
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone has been found to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models. It has also been found to have anti-cancer properties by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone in lab experiments is its high purity and yield. The compound is also relatively stable and can be easily synthesized using various methods. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to investigate its anti-cancer properties and potential use in cancer therapy. Additionally, further studies are needed to understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone has been achieved using different methods. One of the most commonly used methods is the reaction of 2-(trifluoromethoxy)benzaldehyde with 2-azabicyclo[2.2.1]hept-5-en-3-one in the presence of a suitable catalyst. The reaction yields the desired product with high purity and yield.
Applications De Recherche Scientifique
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)20-11-4-2-1-3-10(11)12(18)17-6-9-5-8(17)7-19-9/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINNVPJADSFSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2945267.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2945269.png)
![(2-Chlorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2945272.png)
![4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2945273.png)
![N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2945274.png)
![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)
![N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline](/img/structure/B2945278.png)

![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)
![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)
